This compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group. Its structural features also categorize it within the broader class of heterocyclic compounds, specifically those containing quinazoline rings, which are known for various pharmacological activities.
The synthesis of 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride typically involves several key steps:
The molecular structure of 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride features a quinazoline ring system that is substituted at specific positions:
The compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structural integrity and spatial arrangement.
3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride can participate in various chemical reactions:
Reagents such as lithium aluminum hydride for reductions and alkyl halides for substitution reactions are commonly employed.
The mechanism of action for 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride primarily involves its interaction with specific biological targets:
Studies indicate that compounds with similar structures have shown promise as inhibitors in cancer therapy, particularly targeting pathways regulated by phosphoinositide 3-kinase.
The physical and chemical properties of 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride include:
Characterization through Differential Scanning Calorimetry (DSC) can provide insights into thermal stability and phase transitions.
3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride has several notable applications:
The synthesis of 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride (CAS: 1396965-92-6) follows a convergent three-stage strategy: formation of the 6-methylquinazoline core, side-chain conjugation, and hydrochloride salt formation. The molecular scaffold integrates a 6-methylquinazoline heterocycle linked via an amino group to a 3-hydroxypropionic acid moiety, with the hydrochloride salt enhancing crystallinity and solubility (Molecular Formula: C₁₂H₁₄ClN₃O₃; MW: 283.71 g/mol) [4] .
Table 1: Key Synthetic Stages and Reagents
Stage | Starting Materials | Key Reagents/Conditions | Product |
---|---|---|---|
Quinazoline core formation | Anthranilic acid derivatives | Formamide, 120°C cyclization | 6-Methylquinazolin-4(3H)-one |
Chlorination | Quinazolin-4-one | POCl₃, reflux | 4-Chloro-6-methylquinazoline |
Amination & salt formation | 4-Chloro-6-methylquinazoline + Serine derivative | Solvent, 80-100°C; HCl neutralization | Target hydrochloride compound |
The 6-methylquinazoline core is synthesized via cyclocondensation of substituted anthranilic acid derivatives with formamide. Critical parameters include:
The 4-chloro intermediate undergoes nucleophilic substitution with β-hydroxypropionic acid derivatives. Optimization focuses on:
Final hydrochloride salt formation requires:
Table 2: Optimization Parameters and Outcomes
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Chlorination solvent | Toluene | POCl₃ (neat) | Purity ↑ from 70% to 95% |
Amination temperature | 110°C | 85°C | Hydrolysis by-products ↓ 40% |
Crystallization solvent | Acetone | Ethanol/water (4:1) | Crystal yield ↑ from 65% to 88% |
Post-synthetic characterization employs:
Key hurdles in scale-up include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7